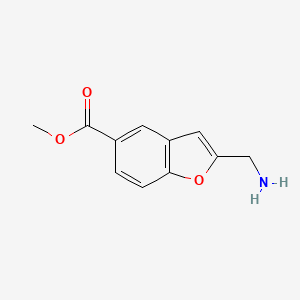![molecular formula C11H19Cl B13196177 {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane is a compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of a cyclohexane ring and a cyclopropyl group, which is further substituted with a chloromethyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexane with a chloromethylating agent in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to the interaction of cycloalkanes with biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The cyclopropyl group may also contribute to the compound’s reactivity and stability, influencing its overall mechanism of action.
Comparación Con Compuestos Similares
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane can be compared with other similar compounds, such as:
Cyclopropylmethylcyclohexane: Lacks the chloromethyl group, resulting in different reactivity and applications.
Chloromethylcyclohexane: Does not contain the cyclopropyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19Cl |
|---|---|
Peso molecular |
186.72 g/mol |
Nombre IUPAC |
[1-(chloromethyl)cyclopropyl]methylcyclohexane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h10H,1-9H2 |
Clave InChI |
NKDNPXUEVVZXAN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



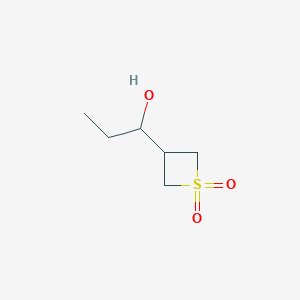
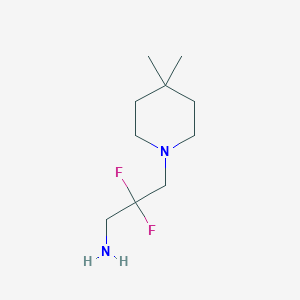


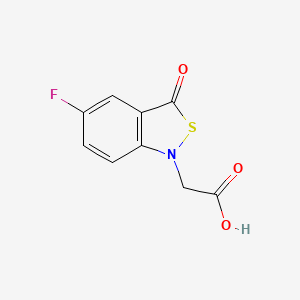
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)

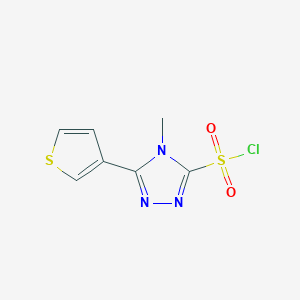
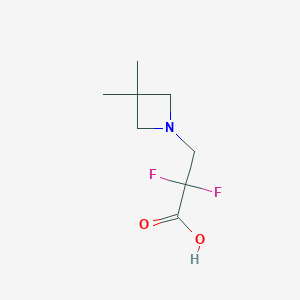
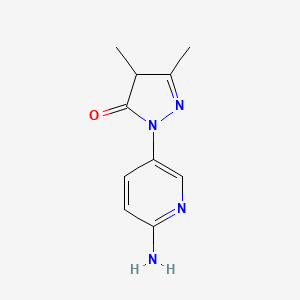
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
